

Application Notes and Protocols: Low-Temperature Soldering with Ostalloy 117

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Compound of Interest

Compound Name: Ostalloy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Ostalloy 117** for low-temperature soldering applications, particularly relevant for assembling temperature-sensitive components in research, scientific, and drug development laboratory settings. The extremely low melting point of **Ostalloy 117** makes it an ideal choice for creating electrical or mechanical joints without risking thermal damage to delicate instruments, sensors, or experimental apparatuses.

Ostalloy 117 is a eutectic, controlled-shrinkage bismuth-based alloy.^{[1][2]} Its primary advantage is its very low melting point of 117°F (47°C), which allows for soldering with simple, low-power heat sources and minimizes thermal stress on components.^{[1][3][4]}

Material Properties and Specifications

A summary of the key physical and mechanical properties of **Ostalloy 117** is presented below. This data is essential for understanding the material's behavior and for designing appropriate soldering processes.

Table 1: Composition of **Ostalloy 117**

Element	Weight Percentage (%)
Bismuth (Bi)	44.7
Lead (Pb)	22.6
Indium (In)	19.1
Tin (Sn)	8.3
Cadmium (Cd)	5.3
Source:[1][3]	

Table 2: Physical and Mechanical Properties of **Ostalloy 117**

Property	Value
Melting Point	117°F (47°C)[1][2][3][4]
Density	0.32 lb/cu in[3][4]
Specific Gravity	7.5[5]
Tensile Strength	5400 psi[1][4]
Brinell Hardness	12[1][3][4]
Elongation (in 2 in.)	1.5% (Slow loading)[1][4]
Specific Heat (Solid & Liquid)	0.035 Btu/lb/°F[4]
Latent Heat of Fusion	6 Btu/lb[4]
Growth/Shrinkage (after 500 hrs)	-0.0002 in/in[3]

Experimental Protocols

The following protocols provide detailed methodologies for the use of **Ostalloy 117** in low-temperature soldering applications.

Protocol 1: General Soldering of Temperature-Sensitive Electronic Components

This protocol outlines the standard procedure for creating a solder joint between two metallic surfaces where at least one component is sensitive to heat.

Materials:

- **Ostalloy** 117 solder wire or small ingots
- Low-temperature soldering iron or a controllable hot air gun
- Appropriate flux for low-temperature solders (e.g., rosin-based or water-soluble organic flux)
- Isopropyl alcohol (IPA) or other suitable cleaning solvent
- Lint-free swabs or wipes
- Tweezers or other fine-tipped manipulation tools
- Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

Procedure:

- Surface Preparation:
 - Ensure the surfaces to be soldered are clean and free of oxides, grease, and other contaminants.
 - Use a lint-free swab with isopropyl alcohol to gently clean the contact pads or wires.
 - If necessary, use a very fine-grit abrasive pad to gently remove any oxidation, followed by another cleaning with IPA.
- Flux Application:
 - Apply a small amount of low-temperature flux to the surfaces that will be joined. Flux is critical for removing residual oxides and promoting wetting of the solder.

- Melting the Alloy:
 - Due to its low melting point, **Ostalloy** 117 can be melted with a variety of heat sources. A soldering iron set to a low temperature (e.g., 60-80°C) is suitable.
 - Alternatively, a controlled hot air gun can be used, which is often preferable for preventing direct contact with very delicate components.
 - The alloy can also be melted in a clean double boiler or water bath for dip-soldering applications.[\[1\]](#)
- Applying the Solder:
 - For Soldering Iron: Heat the joint area (both the component lead and the pad) simultaneously and touch the **Ostalloy** 117 wire to the heated joint. The solder should flow smoothly and wet the entire joint.
 - For Hot Air Gun: Heat the joint area with the hot air gun. Once the flux is activated, introduce the solder wire to the joint.
 - For Pre-tinning: Individual components can be pre-tinned by applying flux and a small amount of solder to their leads or pads before bringing them together for the final joint.
- Joint Formation and Cooling:
 - Once the solder has flowed and formed a fillet, remove the heat source.
 - Hold the components steady until the solder solidifies. Due to the low latent heat of fusion, solidification will be rapid.
- Cleaning and Inspection:
 - After the joint has cooled, clean off the flux residue using a lint-free swab and the appropriate solvent for your chosen flux (e.g., IPA for rosin-based fluxes).
 - Visually inspect the solder joint under magnification to ensure it is smooth, shiny, and has good wetting on all surfaces.

Protocol 2: Attaching a Sensor to a Heat-Sensitive Substrate

This protocol details a specific application: mounting a small temperature sensor onto a polymer-based, flexible substrate that cannot withstand conventional soldering temperatures.

Materials:

- **Ostalloy** 117 solder paste or preforms
- Temperature sensor with solderable pads
- Flexible polymer substrate with copper traces
- Low-temperature flux
- Hot plate or reflow oven with precise temperature control
- Cleaning solvents (IPA)
- PPE

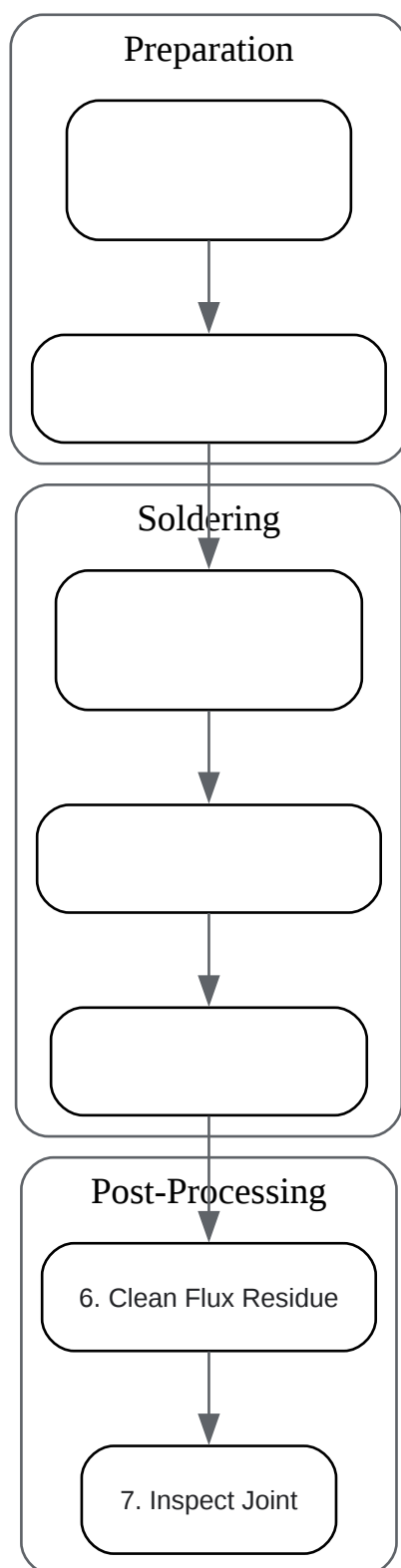
Procedure:

- **Substrate and Component Preparation:**
 - Clean the copper traces on the flexible substrate and the sensor pads with IPA.
 - Ensure the surfaces are completely dry.
- **Solder Paste Application:**
 - If using solder paste, dispense a small, precise amount onto the copper traces where the sensor will be placed. A manual or automated dispenser can be used.
 - If using preforms, place a preform of the correct size onto the fluxed pads.
- **Component Placement:**

- Carefully place the temperature sensor onto the solder paste or preforms, ensuring proper alignment of the sensor pads with the substrate traces.
- Reflow Process:
 - Place the entire assembly on a hot plate or in a reflow oven.
 - Slowly ramp the temperature to just above the melting point of **Ostalloy 117** (e.g., 50-60°C). The low melting point allows for a significantly reduced peak reflow temperature.[6]
 - Hold at this temperature for a short duration (e.g., 30-60 seconds) to allow the solder to fully melt and wet the joints.
 - Slowly cool the assembly back to room temperature.
- Post-Reflow Cleaning and Inspection:
 - Clean any flux residue from the assembly.
 - Inspect the solder joints for quality, ensuring there are no bridges or opens.
 - Perform an electrical continuity test to confirm a successful connection.

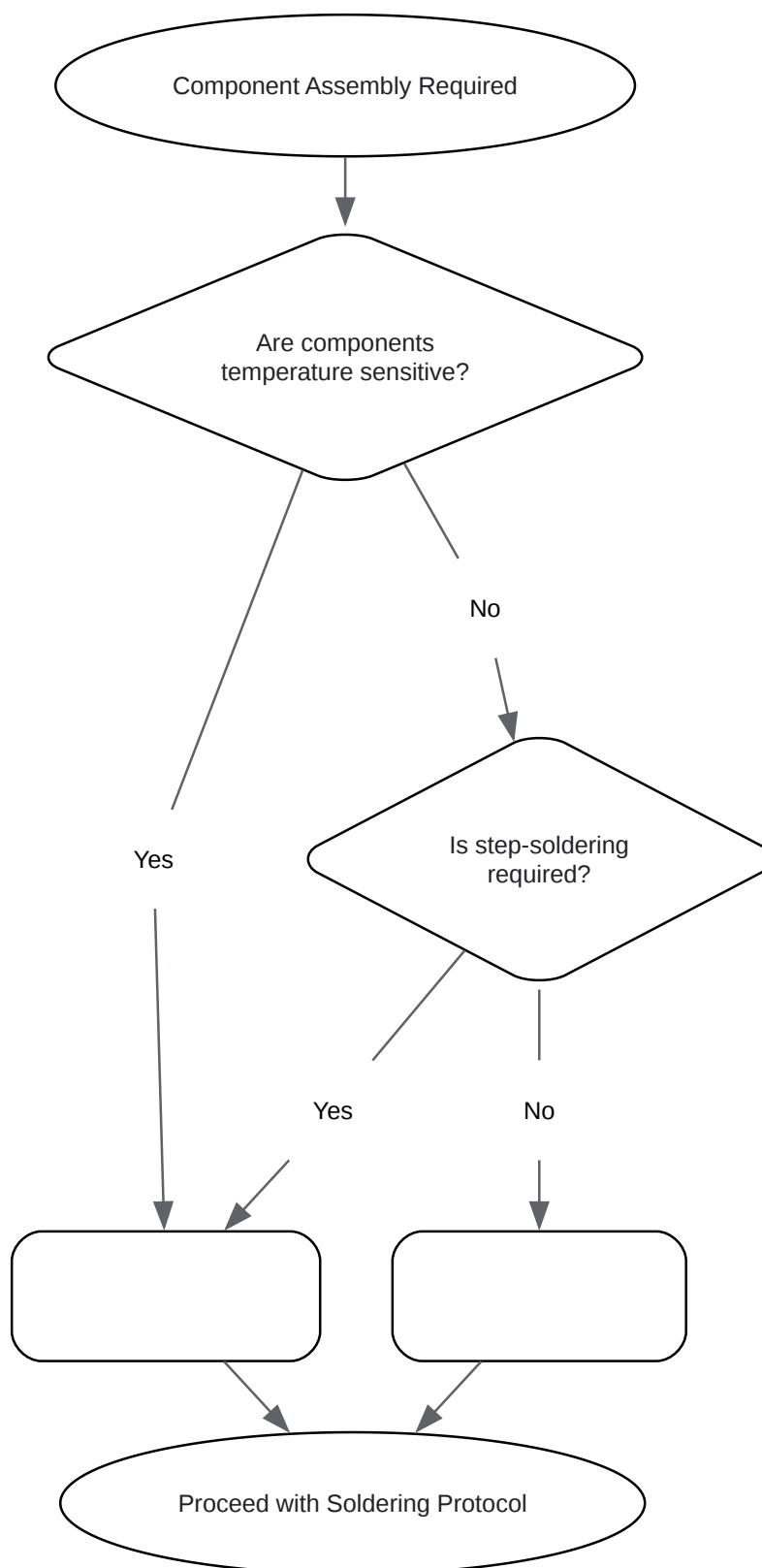
Visualizations

The following diagrams illustrate key workflows and decision-making processes related to the use of **Ostalloy 117**.



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Caption: General workflow for soldering with **Ostalloy 117**.



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Caption: Decision matrix for selecting a low-temperature solder.

Safety Precautions

- **Ostalloy 117** contains lead and cadmium, which are toxic.[1][3][5] Handle the alloy in a well-ventilated area.
- Always wear appropriate PPE, including gloves and safety glasses.[5]
- Avoid creating dust from the solid alloy.[5]
- Molten metal will cause thermal burns, even at this low temperature.[5]
- Wash hands thoroughly after handling the material.[5]
- Dispose of waste material in accordance with federal, state, and local regulations.[5]

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